molecular formula C14H22N2 B8566017 2-(2-Aminophenethyl)-1-methylpiperidine CAS No. 37611-80-6

2-(2-Aminophenethyl)-1-methylpiperidine

Cat. No. B8566017
M. Wt: 218.34 g/mol
InChI Key: CCXFKJBMYLLRBW-UHFFFAOYSA-N
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Patent
US04675409

Procedure details

2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate (III; 25 g, 0.07 moles) and 10 g of 5% Pt on carbon (50% water wet) in 300 mL of 95% ethanol was put in a 2L Parr hydrogenation flask and hydrogenated at approximately 2 psi of hydrogen for 16 hours. The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved. Catalyst was removed by filtration and held for subsequent runs. The filtrate was concentrated in vacuo to an oil which was dissolved in 50 mL water and made basic (pH~11) with 50% sodium hydroxide solution. The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride, the extracts were combined and dried (anhyd. K2CO3) , filtered and the solid removed in vacuo to yield 14.3 g (92%) of product II as an amber oil. This intermediate diamine oil (cf: U.S. 3,931,195; Example 1) was used directly in the next step of the process.
Name
2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[N+:7]([C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:20])([O-])=O.[H][H]>C(O)C.[Pt]>[NH2:7][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH2:12][CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH3:20] |f:0.1|

Inputs

Step One
Name
2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate
Quantity
25 g
Type
reactant
Smiles
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved
CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 50 mL water
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CCC2N(CCCC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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